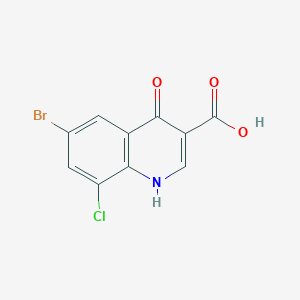
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO3 and its molecular weight is 302.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C10H5BrClNO3) is a synthetic compound with notable biological activities, particularly in the fields of antibacterial and antiviral research. Its molecular weight is approximately 302.51 g/mol, and it is characterized by significant structural features that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H5BrClNO3 |
| Molecular Weight | 302.51 g/mol |
| IUPAC Name | 6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
| CAS Number | 1157088-52-2 |
Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives of quinoline compounds, including those similar to 6-bromo-8-chloro derivatives, have been effective in inhibiting bacterial growth.
Structure-Activity Relationships
Koga et al. (1980) investigated the structure-activity relationships of various substituted 1,4-dihydroquinoline derivatives. The study found that certain modifications at the C6 or C8 positions significantly enhanced antibacterial activity against a range of bacterial strains.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo-8-chloro derivative | ≤ 0.125 | Staphylococcus aureus |
| Ciprofloxacin | ≤ 0.125 | Escherichia coli |
| Novel derivative (Compound 4) | 1 | Pseudomonas aeruginosa |
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity, particularly against HIV. A related compound, 6-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to inhibit HIV replication by targeting reverse transcriptase in human primary cells .
The antiviral mechanism involves the inhibition of viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV. The effective concentration (EC50) for inhibiting HIV replication was reported to be approximately 1.5 µM . This suggests that the compound may interfere with early stages of the viral life cycle.
Study on Antibacterial Efficacy
A recent study published in MDPI evaluated various quinoline derivatives for their antibacterial efficacy against multidrug-resistant strains. The results indicated that modifications in the quinoline structure could lead to enhanced activity against resistant bacterial strains .
Study on Antiviral Properties
In another investigation focusing on the antiviral properties of chlorinated quinolines, it was demonstrated that these compounds could effectively inhibit HIV replication in vitro. The study highlighted the importance of specific structural components in achieving high selectivity and potency against viral targets .
Properties
IUPAC Name |
6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZXRBQSDVNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















